molecular formula C22H29N3O3S B2645669 1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one CAS No. 878054-16-1

1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2645669
CAS No.: 878054-16-1
M. Wt: 415.55
InChI Key: VHUOMHWSHNHQQI-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound featuring a 1H-indole core substituted with a sulfanyl-linked ethanone backbone. Key structural elements include:

  • Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle, enhancing solubility and bioavailability.
  • Indole system: A bicyclic aromatic structure common in bioactive molecules, enabling π-π stacking interactions.
  • Sulfanyl (-S-) bridge: A thioether group that modulates electronic properties and metabolic stability.

Its synthesis likely involves coupling reactions to append the azepane and morpholine substituents, followed by sulfanyl group incorporation via methods analogous to those in and .

Properties

IUPAC Name

2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-21(24-11-13-28-14-12-24)16-25-15-20(18-7-3-4-8-19(18)25)29-17-22(27)23-9-5-1-2-6-10-23/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOMHWSHNHQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that integrates azepane and morpholine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₁₃H₁₈N₄O₂S
Molecular Weight 278.37 g/mol
IUPAC Name 1-(azepan-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one
Canonical SMILES CCCCCCCN(C(=O)C(C(=O)N1CCOCC1)C2=CC=CC3=C2C(=C(C=C3)S)C(=O)N)C

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azepane and morpholine groups facilitate interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The indole moiety may also play a role in modulating biological activity through its known interactions with serotonin receptors.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit cell proliferation in various cancer cell lines. A study involving related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects

Research has shown that compounds featuring morpholine and indole structures can exhibit anti-inflammatory properties. In vivo studies have reported that certain derivatives can significantly reduce edema and inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . The compound's potential to modulate inflammatory pathways suggests it may serve as a therapeutic candidate for inflammatory diseases.

Study 1: Antitumor Activity

A study evaluated the efficacy of a structurally similar compound in inhibiting tumor growth in a murine model. The results indicated a dose-dependent reduction in tumor size, with significant inhibition observed at doses of 50 mg/kg compared to control groups .

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of a related compound in a zymosan-induced peritonitis model. The compound demonstrated a reduction in leukocyte migration and pro-inflammatory cytokine production, comparable to dexamethasone treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanone Derivatives

Compound Name Heterocyclic Groups Sulfur Group Indole Substituents Molecular Formula Molecular Weight Reference
Target Compound Azepane, Morpholine Sulfanyl 1-[2-(morpholin-4-yl)-2-oxoethyl] C₂₃H₂₉N₃O₃S 451.56
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepane Sulfanyl 1-[2-(azepan-1-yl)-2-oxoethyl] C₂₃H₂₇ClN₄O₂S 478.99
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Morpholine Sulfonyl 1-[(4-chlorophenyl)methyl] C₂₁H₂₁ClN₂O₄S 432.92
1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone Adamantyl, Thiadiazole Sulfanyl N/A (thiadiazole substituent) C₁₅H₂₀N₂OS₂ 320.46

Key Observations :

  • Sulfanyl groups (as in the target) are less electron-withdrawing than sulfonyl groups (e.g., ), which may influence redox stability and target binding .

Pharmacological Activity Trends

While activity data for the target compound are absent, related compounds exhibit diverse biological roles:

Implications for the Target Compound :

  • Morpholine and azepane substituents may enhance blood-brain barrier penetration compared to adamantyl derivatives .

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